[(4-Chlorophenyl)methyl](pentan-3-yl)amine
Overview
Description
(4-Chlorophenyl)methylamine is an organic compound with the molecular formula C12H18ClN It is characterized by the presence of a chlorophenyl group attached to a methyl group, which is further connected to a pentan-3-yl amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and pentan-3-amine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-chlorobenzyl chloride is reacted with pentan-3-amine in an appropriate solvent like ethanol or methanol under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The product is purified by recrystallization or column chromatography to obtain (4-Chlorophenyl)methylamine in high purity.
Industrial Production Methods
In an industrial setting, the production of (4-Chlorophenyl)methylamine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, to introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
(4-Chlorophenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in biochemical assays to investigate its interaction with various enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (4-Chlorophenyl)methylamine exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. The chlorophenyl group enhances its binding affinity to these targets, while the amine group facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
(4-Chlorophenyl)methylamine can be compared with other similar compounds such as:
(4-Chlorophenyl)methylamine: Similar structure but with a butan-2-yl group instead of pentan-3-yl, which may affect its binding properties and biological activity.
(4-Chlorophenyl)methylamine: Contains a hexan-4-yl group, potentially altering its solubility and reactivity.
(4-Chlorophenyl)methylamine: With a propan-2-yl group, this compound may exhibit different pharmacokinetic properties.
The uniqueness of (4-Chlorophenyl)methylamine lies in its specific structural configuration, which can influence its chemical reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]pentan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-3-12(4-2)14-9-10-5-7-11(13)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFQYHXJWAQCRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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